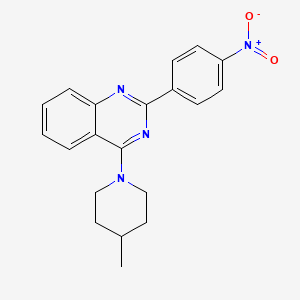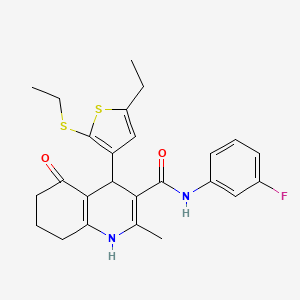
4-(4-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a 4-methylpiperidin-1-yl group and a 4-nitrophenyl group attached to the quinazoline core. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nitrophenyl halide reacts with the quinazoline core.
Attachment of the 4-Methylpiperidin-1-yl Group: The final step involves the nucleophilic substitution of a suitable leaving group on the quinazoline core with 4-methylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho or para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: 4-(4-Methylpiperidin-1-yl)-2-(4-aminophenyl)quinazoline
Substitution: Substituted quinazoline derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. In the case of kinase inhibition, the compound may compete with ATP binding, thereby preventing phosphorylation of target proteins and disrupting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)-2-phenylquinazoline
- 4-(4-Methylpiperidin-1-yl)-2-(4-methoxyphenyl)quinazoline
- 4-(4-Methylpiperidin-1-yl)-2-(4-chlorophenyl)quinazoline
Uniqueness
4-(4-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline is unique due to the presence of both the 4-nitrophenyl and 4-methylpiperidin-1-yl groups. The nitro group imparts distinct electronic properties, making the compound more reactive in certain chemical reactions. Additionally, the combination of these substituents can enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline |
InChI |
InChI=1S/C20H20N4O2/c1-14-10-12-23(13-11-14)20-17-4-2-3-5-18(17)21-19(22-20)15-6-8-16(9-7-15)24(25)26/h2-9,14H,10-13H2,1H3 |
InChI Key |
DRIKLQHSQLBMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633960.png)
![ethyl 3-{[N-(4,5-dimethyl-1,3-thiazol-2-yl)glycyl]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B11633990.png)
![Piperidino(10-piperidino-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)methanone](/img/structure/B11633995.png)
![{(2E)-2-[(2E)-2-(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11633998.png)
![N-(4-{[4-(3-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11634014.png)

![5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11634029.png)
![[2-(4-Acetoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate](/img/structure/B11634034.png)
![6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11634039.png)


![3,5-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11634053.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634054.png)
![methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B11634057.png)
